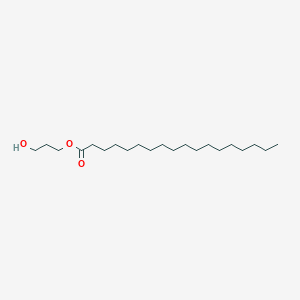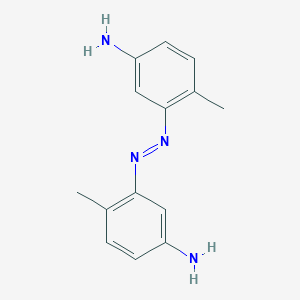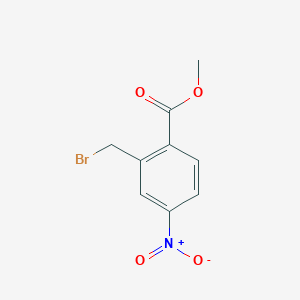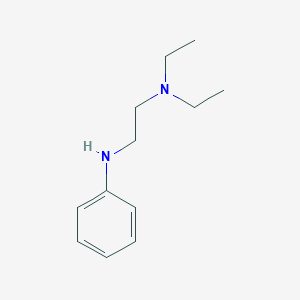
N,N-Diethyl-N'-phenylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N'-phenylethylenediamine (DEEP) is a chemical compound that belongs to the class of organic compounds known as ethylenediamines. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a redox mediator and its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N'-phenylethylenediamine is not fully understood, but it is believed to act as a redox mediator by accepting or donating electrons in electron transfer reactions. N,N-Diethyl-N'-phenylethylenediamine can also form stable complexes with metal ions, which can affect the reactivity and stability of the metal ions.
Biochemische Und Physiologische Effekte
N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. Additionally, N,N-Diethyl-N'-phenylethylenediamine has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Diethyl-N'-phenylethylenediamine in lab experiments is its ability to act as a redox mediator, which can facilitate electron transfer reactions. Additionally, N,N-Diethyl-N'-phenylethylenediamine can form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. However, one limitation of using N,N-Diethyl-N'-phenylethylenediamine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N,N-Diethyl-N'-phenylethylenediamine. One area of research is the development of new synthetic methods for N,N-Diethyl-N'-phenylethylenediamine that are more efficient and environmentally friendly. Another area of research is the investigation of the antioxidant and neuroprotective properties of N,N-Diethyl-N'-phenylethylenediamine in various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N,N-Diethyl-N'-phenylethylenediamine as a chelating agent for the detection and quantification of metal ions in biological samples is an area of research that has potential for future development.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N'-phenylethylenediamine has been used in various scientific research applications, including electrochemistry, analytical chemistry, and biochemistry. In electrochemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a redox mediator to facilitate electron transfer reactions. In analytical chemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a chelating agent to form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. In biochemistry, N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Eigenschaften
CAS-Nummer |
1665-59-4 |
|---|---|
Produktname |
N,N-Diethyl-N'-phenylethylenediamine |
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
N',N'-diethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
QUMIGAREEPSVLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)CCNC1=CC=CC=C1 |
Andere CAS-Nummern |
1665-59-4 |
Piktogramme |
Corrosive; Acute Toxic |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

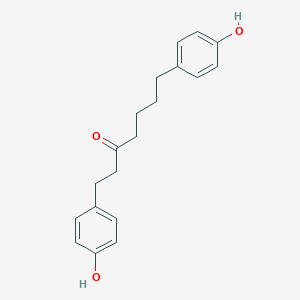

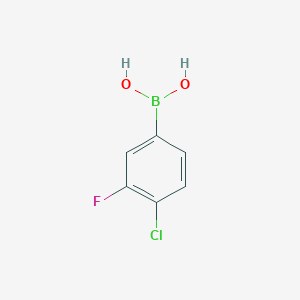
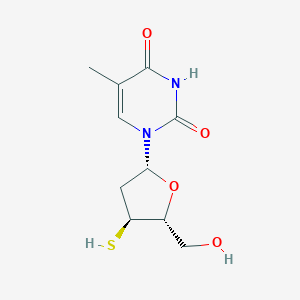
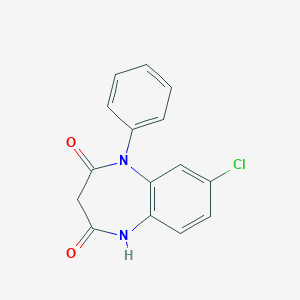
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
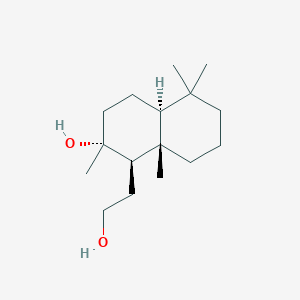
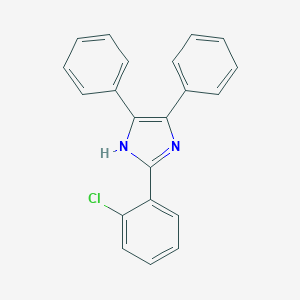
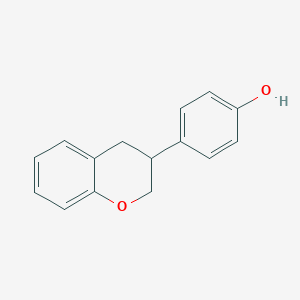
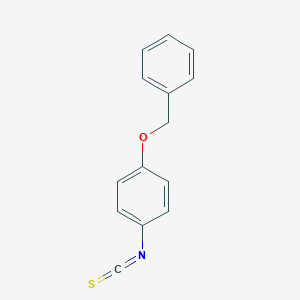
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
